
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are widely used in medicinal chemistry. This compound, specifically, has a methyl group at the 3-position and an aldehyde group at the 5-position of the indole ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods
Industrial production of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) often involves optimizing these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like Lewis acids.
Major Products Formed
Oxidation: 3-methyl-1H-indole-5-carboxylic acid.
Reduction: 3-methyl-1H-indole-5-methanol.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indole ring can interact with receptors and other biological molecules through π-π stacking and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
5-methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group at the 5-position instead of a methyl group.
1-methylindole-3-carboxaldehyde: Methyl group at the 1-position and aldehyde at the 3-position.
Uniqueness
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position and the aldehyde group at the 5-position provides distinct chemical properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-methyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-5-11-10-3-2-8(6-12)4-9(7)10/h2-6,11H,1H3 |
Clave InChI |
SDFTVVRLUIUGNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C1C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


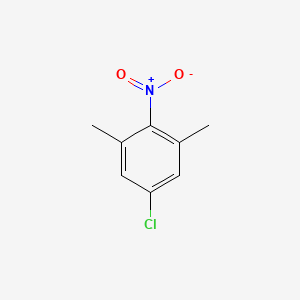
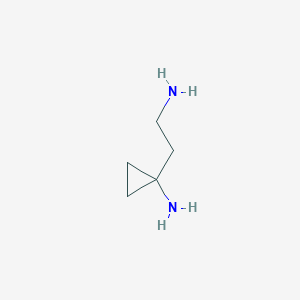

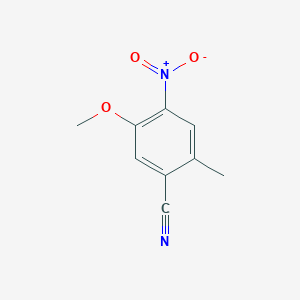
![2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8801071.png)
![1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE](/img/structure/B8801073.png)
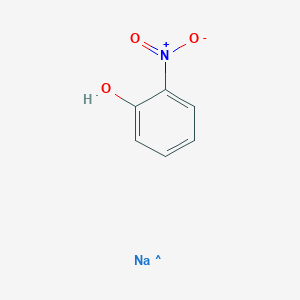
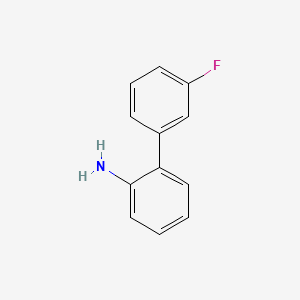

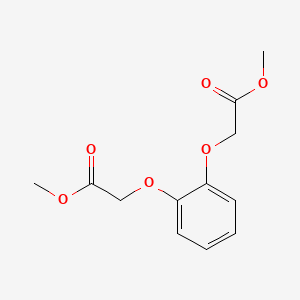

![Ethyl {2-[(2-naphthylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8801126.png)
![Tert-butyl (1-(1H-pyrrolo[2,3-B]pyridin-6-YL)cyclopropyl)carbamate](/img/structure/B8801128.png)

